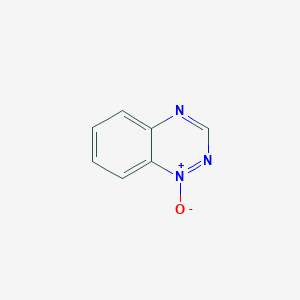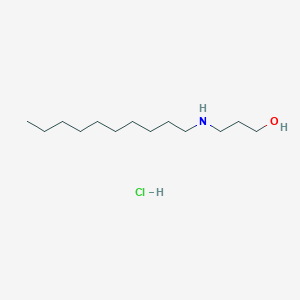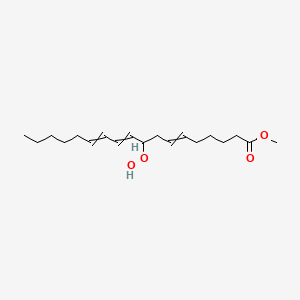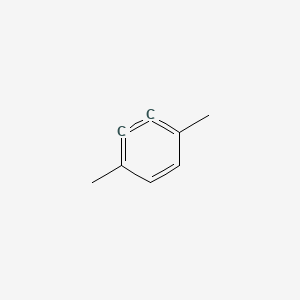
1,4-Dimethylcyclohexa-1,3-dien-5-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethylcyclohexa-1,3-dien-5-yne is an organic compound characterized by a cyclohexadiene ring with two methyl groups and a triple bond at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dimethylcyclohexa-1,3-dien-5-yne can be synthesized through various methods, including:
Electrophilic Addition: This involves the addition of electrophiles to the conjugated diene system, leading to the formation of the desired compound.
Cycloaddition Reactions: These reactions involve the combination of smaller molecules to form the cyclohexadiene ring structure.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale electrophilic addition and cycloaddition reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethylcyclohexa-1,3-dien-5-yne undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate and chromium trioxide.
Reducing Agents: Including lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
1,4-Dimethylcyclohexa-1,3-dien-5-yne has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Dimethylcyclohexa-1,3-dien-5-yne involves its interaction with molecular targets and pathways, including:
Electrophilic Attack: The compound undergoes electrophilic addition reactions, leading to the formation of various products.
Proton and Electron Hole Catalysis: This mechanism involves the catalysis of reactions through the transfer of protons and electron holes.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
59309-68-1 |
|---|---|
Molekularformel |
C8H8 |
Molekulargewicht |
104.15 g/mol |
InChI |
InChI=1S/C8H8/c1-7-3-5-8(2)6-4-7/h3,5H,1-2H3 |
InChI-Schlüssel |
QAMNBFAYKUOUDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C=C=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B14615472.png)
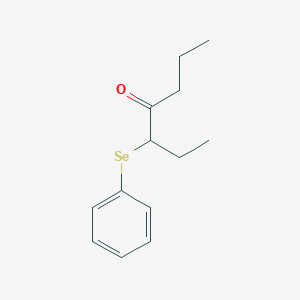
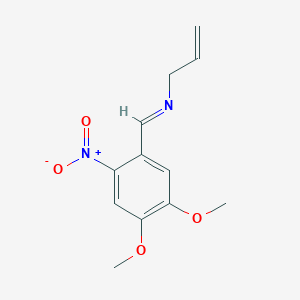

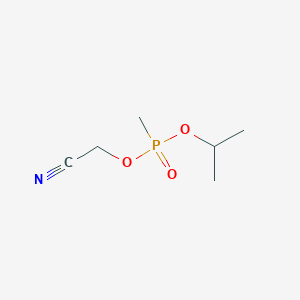
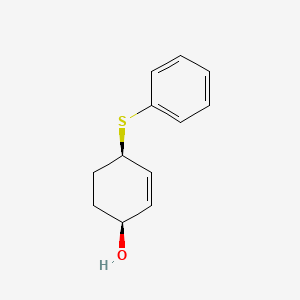
![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14615519.png)
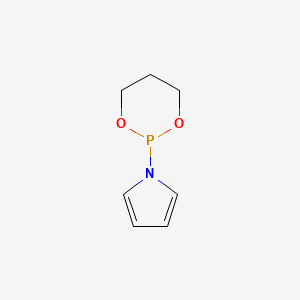
![2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]-](/img/structure/B14615526.png)

![1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B14615532.png)
